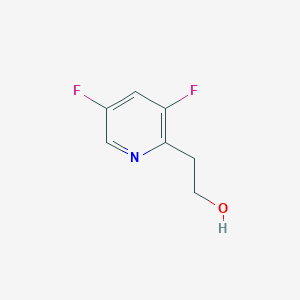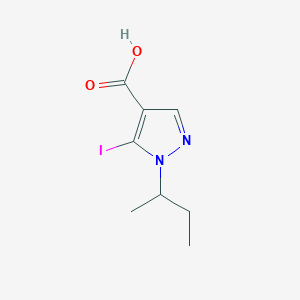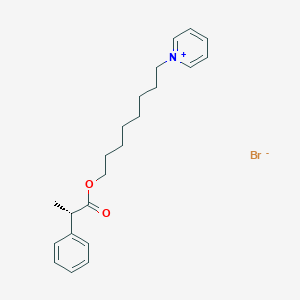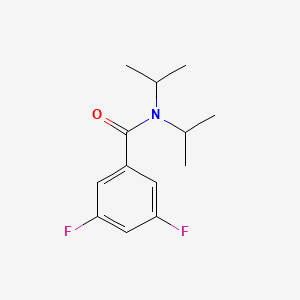
2-(3,5-Difluoropyridin-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Difluoropyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C7H7F2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine atoms in the pyridine ring significantly alters its chemical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluoropyridin-2-yl)ethan-1-ol typically involves the reaction of 3,5-difluoropyridine with ethylene oxide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethylene oxide ring opens and attaches to the pyridine ring at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Difluoropyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3,5-difluoropyridin-2-yl)ethanal or 2-(3,5-difluoropyridin-2-yl)ethanoic acid.
Reduction: Formation of 2-(3,5-difluoropyridin-2-yl)ethanamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Difluoropyridin-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(3,5-Difluoropyridin-2-yl)ethan-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to form hydrogen bonds and interact with enzymes and receptors. This can lead to inhibition or activation of specific biochemical pathways, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,3-Difluoropyridin-4-yl)ethan-1-ol
- 1-(3,5-Difluoropyridin-2-yl)ethan-1-one
- 2-(3,5-Difluoropyridin-2-yl)ethan-1-amine hydrochloride
Uniqueness
2-(3,5-Difluoropyridin-2-yl)ethan-1-ol is unique due to the specific positioning of the fluorine atoms on the pyridine ring, which significantly influences its chemical reactivity and interaction with other molecules. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H7F2NO |
|---|---|
Molekulargewicht |
159.13 g/mol |
IUPAC-Name |
2-(3,5-difluoropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H7F2NO/c8-5-3-6(9)7(1-2-11)10-4-5/h3-4,11H,1-2H2 |
InChI-Schlüssel |
GHPVPJSAJGYUAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1F)CCO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-hydroxy-2-((1S,5S)-2-oxobicyclo[3.1.0]hexan-3-ylidene)acetate](/img/structure/B13329690.png)

![5-Ethynyl-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13329701.png)


![[1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol](/img/structure/B13329709.png)
![1,3,4,7-tetrahydro-6H-pyrano[3,4-c]pyridin-6-one](/img/structure/B13329712.png)





![2-(1-Methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13329758.png)
